5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-24-16-5-3-2-4-13(16)10-11-21-18(23)19-22-12-17(25-19)14-6-8-15(20)9-7-14/h2-9,12H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQQXUUACJITOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]-1,3-oxazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings based on diverse sources.
Chemical Structure and Properties
The compound's structure features an oxazole ring, which is known for its diverse biological activities. The presence of the fluorophenyl and methoxyphenyl groups enhances its pharmacological profile. The molecular formula is CHFNO.
Biological Activity Overview
Research indicates that compounds containing the oxazole moiety exhibit a range of biological activities, including:
- Anticancer : In vitro studies show significant cytotoxicity against various cancer cell lines.
- Anti-inflammatory : Potential to inhibit inflammatory pathways.
- Antimicrobial : Activity against bacterial and fungal strains.
Anticancer Activity
A significant area of investigation for this compound is its anticancer properties. In a study examining various oxazole derivatives, it was found that modifications to the oxazole ring can significantly enhance cytotoxic effects against tumor cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 7.8 | |
| A549 (Lung Cancer) | 9.5 | |
| Caco-2 (Colon Cancer) | 4.3 |
The data indicates that the compound exhibits potent activity against HeLa and Caco-2 cell lines, suggesting its potential as an anticancer agent.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to increased rates of programmed cell death.
- Modulation of Signaling Pathways : Inhibitory effects on key oncogenic signaling pathways have been observed.
Anti-inflammatory Activity
In addition to anticancer properties, this compound shows promise in anti-inflammatory applications. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- A study published in PubMed Central demonstrated that derivatives of oxazole showed promising results in inhibiting tumor growth in vivo models, with specific focus on the modulation of immune responses ( ).
- Another research article indicated that certain structural modifications enhanced the selectivity and potency against specific cancer types ( ).
Comparison with Similar Compounds
Analogs with Modified Substituents
A. N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-5-(4-Fluorophenyl)-1,3-Oxazol-2-Amine (Example 109)
B. 5-(4-Chlorophenyl)-N-[5-(Ethylsulfonyl)-2-Methoxyphenyl]-1,3-Oxazol-2-Amine (Example 132)
- Structure : Substitutes fluorine with chlorine on the phenyl ring.
- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect may increase binding affinity but reduce solubility .
C. 4-(2-{[5-(Ethylsulfonyl)-2-Methoxyphenyl]Amino}-1,3-Oxazol-5-Yl)Benzonitrile (Example 133)
- Structure : Introduces a nitrile group on the phenyl ring.
Heterocyclic Variants
A. Thiazole-Based Analogs (EMAC2068–EMAC2071)
- Structure : Replace the oxazole core with a thiazole ring (e.g., EMAC2068: 2-[2-{[5-(4-Fluorophenyl)-2-Methoxyphenyl]Methylidene}Hydrazin-1-Yl]-4-(4-Methoxyphenyl)-1,3-Thiazole Bromide).
B. Pyrrole-Based Analogs (ACI-INT-733–ACI-INT-735)
- Structure : Substitute oxazole with a pyrrole ring (e.g., ACI-INT-733: 5-(4-Fluorophenyl)-1-(2-(3,6-Dihydro-6-Oxo-2H-Pyran-2-Yl)Ethyl)-2-Isopropyl-N,4-Diphenyl-1H-Pyrrole-3-Carboxamide).
- Impact : Pyrrole’s planar structure and nitrogen orientation may improve intercalation into hydrophobic protein pockets but reduce metabolic stability .
Substituent-Driven Functional Differences
Physicochemical and Pharmacokinetic Properties
- Solubility : The carboxamide group in the target compound improves aqueous solubility compared to sulfonamide or brominated analogs .
- Lipophilicity : The 2-methoxyphenyl ethyl chain balances lipophilicity, optimizing blood-brain barrier penetration for CNS targets .
- Metabolic Stability : Sulfonyl-containing analogs (e.g., Example 132) resist cytochrome P450 oxidation better than carboxamides .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Oxazole Formation | HATU, DIPEA, DMF, 25°C | 65 | 98% | |
| Fluorophenyl Coupling | Pd(PPh), NaCO, DME | 72 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
